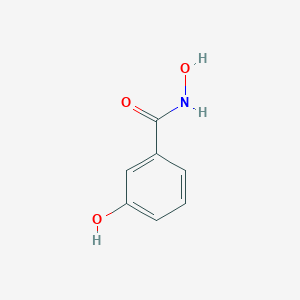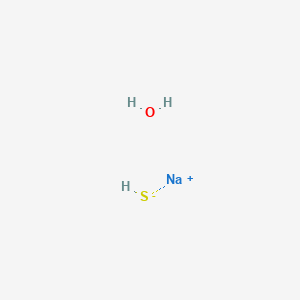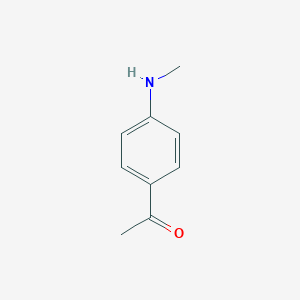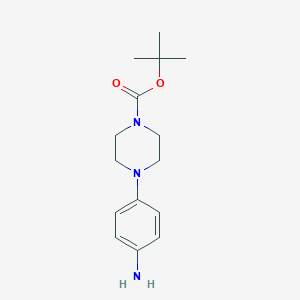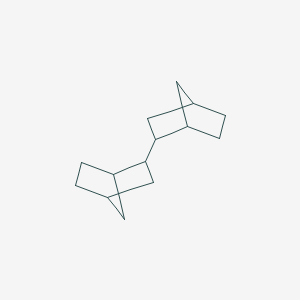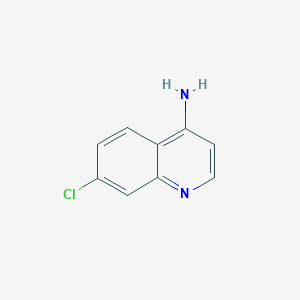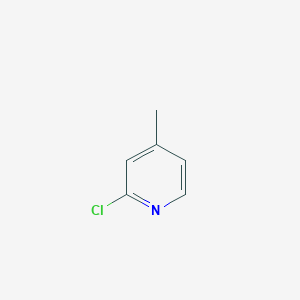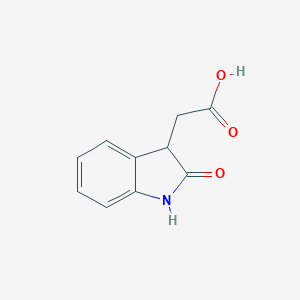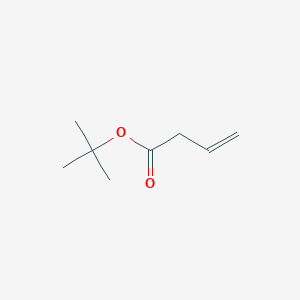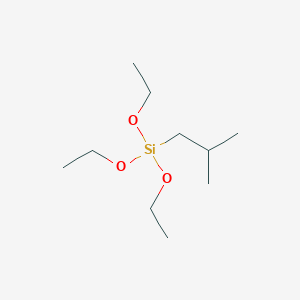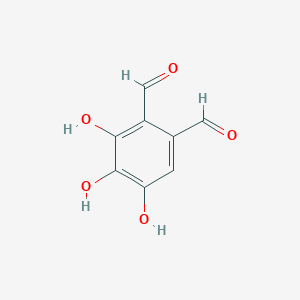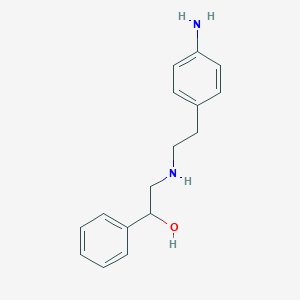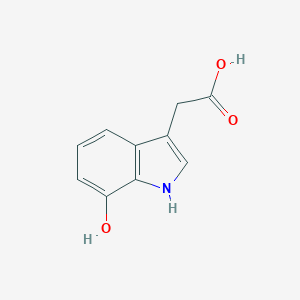
2-(7-hydroxy-1H-indol-3-yl)acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(7-hydroxy-1H-indol-3-yl)acetic Acid” is a member of the class of indole-3-acetic acids . It is a monocarboxylic acid and a member of oxindoles . It is a conjugate acid of a 2-oxindole-3-acetate and a tautomer of a 2-hydroxy-(indol-3-yl)acetic acid .
Synthesis Analysis
The synthesis of indole derivatives has been extensively studied. Nature is the major source of indole scaffolds, but various classical and advanced synthesis methods for indoles have also been reported . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .Molecular Structure Analysis
The molecular formula of “2-(7-hydroxy-1H-indol-3-yl)acetic Acid” is C10H9NO3 . The InChI is InChI=1S/C10H9NO3/c12-9(13)5-7-6-3-1-2-4-8(6)11-10(7)14/h1-4,7H,5H2,(H,11,14)(H,12,13) .Chemical Reactions Analysis
The regulation of auxin levels in plants involves the inactivation of indole-3-acetic acid (IAA) by conjugation to amino acids. This conjugation reaction is catalyzed by IAA-amido synthetases belonging to the family of GH3 proteins .Physical And Chemical Properties Analysis
The molecular weight of “2-(7-hydroxy-1H-indol-3-yl)acetic Acid” is 191.18 g/mol . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Cancer Treatment
Indole derivatives, including 2-(7-hydroxy-1H-indol-3-yl)acetic Acid , have been studied for their potential in treating cancer. They exhibit properties that can inhibit the growth of cancer cells and may be used in developing novel anticancer drugs .
Antimicrobial Activity
These compounds have shown promise as antimicrobial agents. Their structure allows them to interact with microbial cell membranes, disrupting their function and leading to the death of the pathogen .
Neurological Disorders
Research suggests that indole derivatives could play a role in treating neurological disorders. Their ability to modulate neurotransmitter systems may be beneficial in conditions like Parkinson’s disease and Alzheimer’s .
Agricultural Applications
Indole derivatives can also be used in agriculture to protect crops. They have shown activity against pests by affecting their growth and development, potentially serving as a natural pesticide alternative .
Ion Channel Modulation
These compounds have been found to affect ion channels, which are crucial for various physiological processes. Modulating ion channels can have therapeutic applications in diseases like epilepsy and hypertension .
Antiviral Properties
Indole derivatives have demonstrated significant activity against viruses, including the H1N1 influenza virus. This opens up possibilities for their use in antiviral drug development .
Safety And Hazards
The safety data sheet for a similar compound, (1H-indol-3-yl)acetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-(7-hydroxy-1H-indol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-8-3-1-2-7-6(4-9(13)14)5-11-10(7)8/h1-3,5,11-12H,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSRGWAMLYAJNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC=C2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-hydroxy-1H-indol-3-yl)acetic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

